2-(2,4-Dichlorophenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinylsulfide
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Overview
Description
2-(2,4-Dichlorophenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinylsulfide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenyl group, a triphenylphosphonio group, and a pyrimidinylsulfide moiety, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinylsulfide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinylsulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different chlorinated or hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinylsulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinylsulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenol: An intermediate in the synthesis of various chemicals.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in the synthesis of herbicides.
Uniqueness
2-(2,4-Dichlorophenyl)-6-oxo-5-(triphenylphosphonio)-1,6-dihydro-4-pyrimidinylsulfide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C28H20Cl2N2OPS+ |
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Molecular Weight |
534.4 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-6-oxo-4-sulfanyl-1H-pyrimidin-5-yl]-triphenylphosphanium |
InChI |
InChI=1S/C28H19Cl2N2OPS/c29-19-16-17-23(24(30)18-19)26-31-27(33)25(28(35)32-26)34(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H-,31,32,33,35)/p+1 |
InChI Key |
CUAAZEZGZDQGNO-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(N=C(NC4=O)C5=C(C=C(C=C5)Cl)Cl)S |
Origin of Product |
United States |
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